Superior Efficacy and Safety vs. Warfarin in Atrial Fibrillation Patients
In a large real-world study of 150,949 atrial fibrillation patients, acenocoumarol demonstrated both superior effectiveness and safety compared to warfarin. Warfarin carried a higher risk of gastrointestinal bleeding (RR: 1.64; 95% CI 1.31–2.06) and intracranial bleeding (RR: 1.61; 95% CI 1.22–2.13) compared to acenocoumarol. Warfarin was also associated with a higher risk of all-cause mortality (RR: 1.12; 95% CI 1.05–1.20). The study concluded warfarin was less effective and less safe than acenocoumarol [1].
| Evidence Dimension | Safety (Gastrointestinal Bleeding) |
|---|---|
| Target Compound Data | Reference group (RR=1.0) |
| Comparator Or Baseline | Warfarin: RR=1.64 (95% CI 1.31–2.06) |
| Quantified Difference | Warfarin increased GI bleeding risk by 64% relative to acenocoumarol |
| Conditions | Retrospective cohort study, 150,949 AF patients, mean follow-up 3.3 years |
Why This Matters
This large-scale real-world evidence directly informs drug selection in clinical practice and procurement decisions for anticoagulation management in atrial fibrillation.
- [1] Montero-Balosa MC, Limón-Mora JA, Leal-Atienza A, García-Robredo B, Sánchez-Villegas P, Isabel-Gómez R, et al. Comparative clinical outcomes of acenocoumarol versus direct oral anticoagulants (DOACs) and warfarin in patients with atrial fibrillation: real-world-evidence (SIESTA-A study). Front Pharmacol. 2025;16:1548298. View Source
